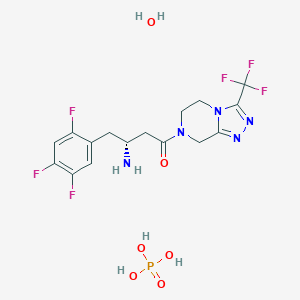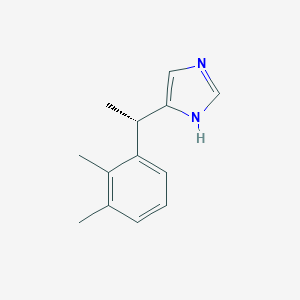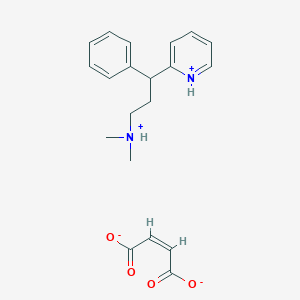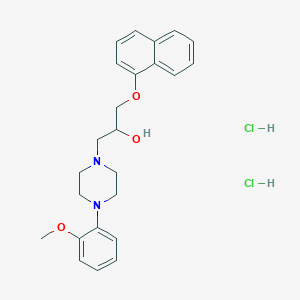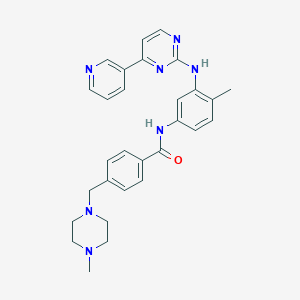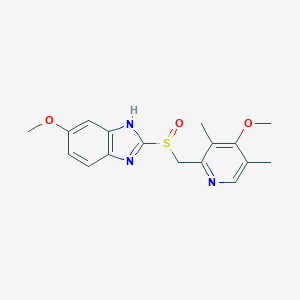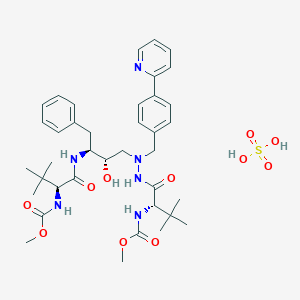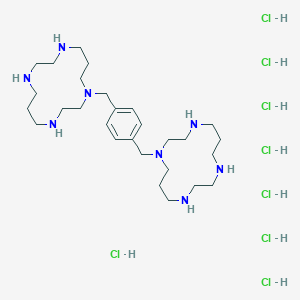
Plerixafor Octahydrochloride
Overview
Description
Plerixafor octahydrochloride (MZ1-4602) is a synthetic small molecule that has been studied for its potential therapeutic applications. It is a member of the cyclic peptide family and is structurally related to the natural product cyclosporin A. This compound has been found to have a variety of biological activities, including anti-inflammatory, anti-tumor and immunomodulatory activities. This compound has been studied extensively in laboratory and clinical settings, and is currently in clinical trials for the treatment of various types of cancer.
Mechanism of Action
Target of Action
Plerixafor Octahydrochloride, also known as Plerixafor HCl, is a small-molecule inhibitor of C-X-C chemokine receptor type 4 (CXCR4) . CXCR4 is a G-protein-coupled receptor that regulates cell migration and plays a crucial role in the trafficking and homing of CD34+ cells to the marrow compartment .
Mode of Action
As an inhibitor of CXCR4, Plerixafor blocks the binding of its ligand, stromal cell-derived factor-1-alpha (SDF-1α) . This interaction is vital for the trafficking and homing of CD34+ cells to the marrow compartment. By blocking this interaction, Plerixafor leads to an increase in circulating levels of CD34+ cells .
Biochemical Pathways
The primary biochemical pathway affected by Plerixafor involves the interaction between CXCR4 and SDF-1α. This interaction is crucial for the trafficking and homing of CD34+ cells to the marrow compartment. By blocking this interaction, Plerixafor disrupts this pathway, leading to an increase in circulating levels of CD34+ cells .
Pharmacokinetics
The pharmacokinetic profile of Plerixafor in healthy subjects was found to be similar to that observed in patients with non-Hodgkin’s lymphoma (NHL) and multiple myeloma (MM) who received Plerixafor in combination with granulocyte-colony stimulating factor (G-CSF) . Following subcutaneous injection, Plerixafor is absorbed quickly and peak concentrations are reached after 30 to 60 minutes . Up to 58% of the drug is bound to plasma proteins, with the rest mostly residing in extravascular compartments .
Result of Action
The primary result of Plerixafor’s action is the mobilization of hematopoietic stem cells to the peripheral blood. This is achieved by blocking the interaction between CXCR4 and SDF-1α, which increases the circulating levels of CD34+ cells . These stem cells are then collected and used in autologous stem cell transplantation to replace blood-forming cells destroyed by chemotherapy .
Safety and Hazards
Plerixafor Octahydrochloride can cause skin and eye irritation, and may cause respiratory irritation . It should be handled with personal protective equipment and used only in well-ventilated areas . Serious hypersensitivity reactions, such as anaphylactic-type reactions, have occurred in patients receiving Plerixafor .
Future Directions
Plerixafor Octahydrochloride is currently used in patients with mobilization failure with G-CSF and is administered subcutaneously . More studies should be conducted to explore the optimal approach for Plerixafor in patients with mobilization failure . The incidence of mobilization failure among donors is lower, but Plerixafor is not approved among donors with mobilization failure .
Biochemical Analysis
Biochemical Properties
Plerixafor Octahydrochloride interacts with the CXCR4 receptor, blocking the binding of its ligand, stromal cell-derived factor-1-alpha (SDF-1α) . This interaction is crucial in the trafficking and homing of CD34+ cells to the marrow compartment .
Cellular Effects
This compound influences cell function by increasing the levels of circulating CD34+ cells . It is used to stimulate the release of stem cells from the bone marrow into the blood in patients with NHL and multiple myeloma .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting CXCR4 . It blocks the binding of SDF-1α, a ligand of CXCR4 . This blocking interaction leads to an increase in circulating CD34+ cell levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Plerixafor Octahydrochloride involves the reaction of a specific intermediate compound with hydrochloric acid to form the final product.", "Starting Materials": [ "1,2,3,4,6-penta-O-galloyl-β-D-glucopyranose", "1,4-diaminobutane", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "1. Dissolve 1,2,3,4,6-penta-O-galloyl-β-D-glucopyranose and 1,4-diaminobutane in a solvent such as methanol.", "2. Add sodium hydroxide to the mixture to adjust the pH to 8-9.", "3. Heat the mixture to reflux for several hours until a specific intermediate compound is formed.", "4. Cool the mixture and adjust the pH to 2-3 with hydrochloric acid.", "5. Isolate the solid product by filtration and wash it with water.", "6. Dry the product under vacuum to obtain Plerixafor Octahydrochloride." ] } | |
CAS RN |
155148-31-5 |
Molecular Formula |
C28H55ClN8 |
Molecular Weight |
539.2 g/mol |
IUPAC Name |
1-[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane;hydrochloride |
InChI |
InChI=1S/C28H54N8.ClH/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36;/h5-8,29-34H,1-4,9-26H2;1H |
InChI Key |
VZVSLNRDUPMOSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3.Cl |
Appearance |
Assay:≥98%A crystalline solid |
melting_point |
131.5 °C |
Other CAS RN |
110078-46-1 |
physical_description |
Solid |
Pictograms |
Irritant |
solubility |
Slightly soluble |
synonyms |
1,1'-(1,4-phenylenebis(methylene))bis(1,4,8,11-tetraazacyclotetradecane)octahydrochloride dihydrate 1,1'-(1,4-phenylenebis-(methylene))-bis-1,4,8,11-tetraazacyclotetradecane octahydrochloride dihydrate AMD 3100 AMD 3329 AMD-3100 AMD-3329 AMD3100 bicyclam JM 3100 JM3100 mezobil mozobil plerixafor plerixafor hydrochloride plerixafor octahydrochloride RPA bicyclam |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Plerixafor Octahydrochloride facilitate targeted drug delivery to prostate cancer cells?
A: this compound acts as a CXCR4 antagonist, binding to the C-X-C chemokine receptor type 4 (CXCR4) expressed on the surface of various cells, including certain cancer cells. [] This binding effectively blocks the interaction between CXCR4 and its natural ligand, CXCL12 (SDF-1), which plays a role in tumor growth, angiogenesis, and metastasis. [] By anchoring this compound to nanostructured lipid carriers (NLCs) loaded with the anti-cancer compound 1′-Acetoxychavicol Acetate (ACA), researchers have demonstrated enhanced delivery of ACA specifically to CXCR4-expressing prostate cancer cells. [] This targeted approach holds promise for improving treatment efficacy while potentially minimizing off-target effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



